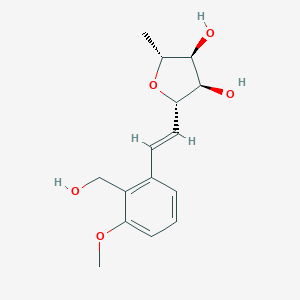

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate derivatives has been explored in various contexts. For instance, the paper titled "Synthesis, structural, DFT and bio-assay of novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate on Galleria mellonela (wax moth) – a juvenile hormone mimic as potential insect growth regulator (IGR)" discusses the synthesis of a related compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which was synthesized and tested as an insect growth regulator . Although the compound is not identical, the methodologies used for synthesis and analysis could be relevant for the synthesis of ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectroscopic techniques. In the case of the compound from paper , Fourier transform infra-red (FT-IR), nuclear magnetic resonance (1D-NMR, 2D-NMR), and electrospray ionization (ESI-MS) spectroscopic techniques were employed. Additionally, computational methods such as density functional theory (DFT) were used to calculate molecular geometry and vibrational frequencies, which could also be applied to ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate .

Chemical Reactions Analysis

The reactivity and potential chemical reactions of ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate can be inferred from studies on similar compounds. For example, the bioactivity of the compound in paper was explained in part by calculating the HOMO-LUMO energies, which describe global reactivity descriptors. Such computational analyses could be used to predict the reactivity of ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate can be characterized using a combination of experimental and computational methods. The paper titled "Establishment of a quantitative bioanalytical method for

Wissenschaftliche Forschungsanwendungen

Polymorphism Characterization

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate's polymorphic forms have been extensively studied. For instance, two polymorphic forms of a related compound were characterized using various spectroscopic and diffractometric techniques. Challenges in their analytical and physical characterization were noted due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods were employed for structural analysis (Vogt et al., 2013).

Synthetic Routes and Chemical Transformations

Research has been conducted on the oxidative dehydrobromination of certain derivatives, providing a synthetic route to quinoxalyl aryl ketones. This process involved the conversion of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones into 3-aroylquinoxalin-2(1H)-ones with high yield (Gorbunova & Mamedov, 2006).

Another study developed a synthesis approach for substituted derivatives based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013).

Enzymatic Reduction

The enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols using fungi like Rhizopus arrhizus and other Rhizopus species was studied. This provided insights into the potential of microbial reduction in the production of specific alcohol derivatives (Salvi & Chattopadhyay, 2006).

Catalytic Transesterification

A study highlighted the use of zinc(II) oxide as an efficient catalyst for the selective transesterification of β-ketoesters. This process emphasized the reaction of methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate with different alcohols, leading to good to excellent yields (Pericas et al., 2008).

Electrochemical Reduction

The electrochemical reduction of a related bromo-propargyloxy ester was studied at vitreous carbon cathodes. This study offered insights into the mechanistic aspects of the electrochemical processes involved in the reduction and transformation of such compounds (Esteves et al., 2003).

Eigenschaften

IUPAC Name |

ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLFOVUCDCNWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610431 | |

| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |

CAS RN |

125732-13-0 | |

| Record name | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)